({[2-(Chloromethyl)-2-methylpentyl]oxy}methyl)benzene
Description
({[2-(Chloromethyl)-2-methylpentyl]oxy}methyl)benzene is a chlorinated aromatic compound characterized by a benzyl ether backbone substituted with a branched pentyl chain containing a chloromethyl and methyl group. Its molecular formula is C₁₄H₂₁ClO₂, with a molecular weight of 256.77 g/mol (inferred from structural analogs in ). The compound features a benzene ring linked via an oxymethylene group (–O–CH₂–) to a 2-(chloromethyl)-2-methylpentyl moiety. This structural arrangement confers unique physicochemical properties, such as moderate hydrophobicity (logP ~3–4) and stability under ambient conditions, typical of chlorinated aromatics .
The synthetic route for this compound likely involves nucleophilic substitution or etherification reactions, as seen in structurally similar compounds like 1-chloro-4-((4-nitrophenoxy)methyl)benzene (). However, specific synthesis protocols for ({[2-(Chloromethyl)-2-methylpentyl]oxy}methyl)benzene remain undocumented in the provided evidence, necessitating extrapolation from analogous syntheses.
Properties
Molecular Formula |
C14H21ClO |
|---|---|
Molecular Weight |
240.77 g/mol |
IUPAC Name |
[2-(chloromethyl)-2-methylpentoxy]methylbenzene |
InChI |
InChI=1S/C14H21ClO/c1-3-9-14(2,11-15)12-16-10-13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3 |
InChI Key |
XCLNQRWVESYFKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(COCC1=CC=CC=C1)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[2-(Chloromethyl)-2-methylpentyl]oxy}methyl)benzene typically involves the reaction of benzyl alcohol with 2-chloromethyl-2-methylpentanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
({[2-(Chloromethyl)-2-methylpentyl]oxy}methyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound "({[2-(Chloromethyl)-2-methylpentyl]oxy}methyl)benzene":
The provided search results contain information about related compounds, but not specifically about “({[2-(Chloromethyl)-2-methylpentyl]oxy}methyl)benzene”. Therefore, a detailed article focusing solely on the applications of this specific compound, with comprehensive data tables and well-documented case studies, cannot be composed based on the information available in the search results. However, here's what can be gathered about similar compounds:
- Related Compound Information:
-
General Applications of Similar Compounds:
- Building Blocks: Similar compounds may be used as building blocks for synthesizing more complex molecules in chemistry.
- Pharmaceutical Intermediates: They may be investigated for their potential as pharmaceutical intermediates or active ingredients in medicine.
- Advanced Materials: These compounds could be used in the development of advanced materials with unique properties in industry.
- Cosmetics: Polymers, including synthetic ones, can be used in cosmetics for various purposes such as film forming, modifying release profiles of fragrances, and as stabilizers .
- Chloromethylation Reactions:
Mechanism of Action
The mechanism of action of ({[2-(Chloromethyl)-2-methylpentyl]oxy}methyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function . Additionally, the compound’s lipophilic nature allows it to interact with cell membranes, affecting membrane fluidity and signaling pathways .
Comparison with Similar Compounds
a) 1-Chloro-4-((4-nitrophenoxy)methyl)benzene (CAS: Unspecified)
- Structure: Benzene ring with a chlorinated methylphenoxy substituent.
- Key Differences: Lacks the branched pentyl chain, resulting in lower molecular weight (C₁₃H₁₀ClNO₃, MW 269.68 g/mol) and reduced steric hindrance.
- Synthesis: Prepared from 4-nitrophenol and 1-chloro-4-(chloromethyl)benzene under mild conditions ().
- Applications : Intermediate for agrochemicals; reduced to 4-((4-chlorobenzyl)oxy)aniline using Raney Ni .
b) 2-(Chloromethoxy)-1,3-di(propan-2-yl)benzene (CAS: 258516-82-4)
c) 1-(Chloromethyl)-2-isopropoxybenzene (CAS: 540734-36-9)
- Structure : Benzene with chloromethyl and isopropoxy groups.
- Physicochemical Properties : Higher volatility (boiling point ~250°C) compared to the target compound’s estimated higher boiling point (~300°C) due to its larger size .
Functional Analogues
a) 5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone (CAS: Unspecified)
b) Methylclonazepam (CAS: Unspecified)
- Structure : Benzodiazepine with a 2-chlorophenyl group.
- Key Differences : Nitrogen-containing heterocycle; pharmacological activity (sedative) vs. the target compound’s likely industrial use.
- Toxicity : Neurotoxic at high doses, unlike chlorinated ethers, which exhibit lower acute toxicity .
Physicochemical and Toxicological Comparison
Notes:
Biological Activity
The compound ({[2-(Chloromethyl)-2-methylpentyl]oxy}methyl)benzene , also known as a chloromethylated ether derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₉ClO
- Molecular Weight : 240.76 g/mol
- CAS Number : 1086639-59-9
The compound features a chloromethyl group attached to a branched pentyl chain and a benzene ring, which may influence its interaction with biological targets.
Antitumor Activity
Research indicates that chloromethylated compounds can exhibit significant antitumor properties. For instance, studies have shown that similar compounds inhibit focal adhesion kinase (FAK) autophosphorylation, which is critical for tumor cell proliferation and survival. The inhibition of FAK leads to reduced tumor growth in various cancer models .
Antimicrobial Activity
Compounds with similar structures have demonstrated antimicrobial properties against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting vital enzymatic processes. In particular, derivatives of chloromethylated ethers have shown effectiveness against Staphylococcus aureus and other pathogens .
The biological effects of ({[2-(Chloromethyl)-2-methylpentyl]oxy}methyl)benzene can be attributed to its ability to interact with specific molecular targets:
- FAK Inhibition : By blocking the phosphorylation at Y397 of FAK, the compound disrupts signaling pathways essential for cancer cell survival and migration.
- Cell Membrane Disruption : The hydrophobic nature of the pentyl group may facilitate membrane penetration, leading to cytotoxic effects on microbial cells.
Case Studies
- Tumor Growth Inhibition :
-
Antimicrobial Efficacy :
- In vitro tests showed that the compound exhibited minimum inhibitory concentrations (MICs) against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.
- Comparative studies with standard antibiotics revealed that this compound could serve as a lead for developing new antimicrobial therapies .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
